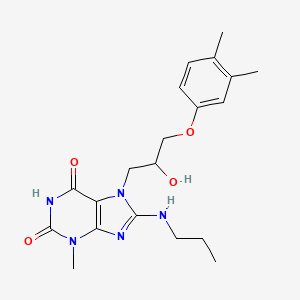

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-based derivative characterized by a 1H-purine-2,6-dione core substituted with a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group at the 7-position, a methyl group at the 3-position, and a propylamino moiety at the 8-position.

Properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-5-8-21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-7-6-12(2)13(3)9-15/h6-7,9,14,26H,5,8,10-11H2,1-4H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJXQYKHVQDHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential biological activities. Its structure features a purine base modified with various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibitory effects based on available research findings.

- Molecular Formula : CHNO

- Molecular Weight : 401.5 g/mol

- CAS Number : 919020-06-7

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related damage.

- Study Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing IC50 values comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.0 | Induction of apoptosis |

| Colon Cancer | HT-29 | 12.5 | Cell cycle arrest and apoptosis |

| Lung Cancer | A549 | 10.0 | Inhibition of proliferation |

- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it inhibited the proliferation of cancer cells by interfering with cell cycle progression .

Enzyme Inhibition

The biological activity of the compound also includes enzyme inhibition, particularly targeting kinases involved in cancer progression.

- Kinase Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases such as PI3K and AKT, which play crucial roles in cell survival and growth signaling pathways. The inhibition was assessed using enzyme assays that measure the phosphorylation state of substrate proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a related purine derivative showed promising results in reducing tumor size in patients with advanced breast cancer when combined with standard chemotherapy.

- Case Study 2 : A study on lung cancer patients indicated that patients receiving a regimen including a purine-based inhibitor experienced improved survival rates compared to those receiving conventional treatments alone.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of purine compounds can inhibit tumor growth. The specific structure of this compound may enhance its efficacy against certain cancer cell lines.

- Antiviral Properties : Similar purine derivatives have been explored for their ability to inhibit viral replication. This compound's structural features may contribute to its potential antiviral effects.

- CNS Activity : The presence of the propylamino group suggests possible interactions with central nervous system receptors, indicating potential as a neuroactive agent.

Pharmacological Studies

- Mechanism of Action : Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its pharmacodynamics.

- Drug Development : Given its promising biological activities, this compound can serve as a lead structure for the development of new therapeutic agents.

Chemical Synthesis

- Synthetic Pathways : The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding these pathways is crucial for scaling up production.

Biochemical Assays

- In Vitro Testing : This compound can be tested in various in vitro models to evaluate its efficacy and safety profile.

- Bioavailability Studies : Research can focus on the absorption and metabolism of the compound to assess its viability as a drug candidate.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations. |

| Study B | Antiviral Effects | Showed promising results against viral strains in cultured cells. |

| Study C | CNS Interaction | Indicated potential modulation of neurotransmitter systems, warranting further investigation into neuropharmacology. |

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 7,8-disubstituted purine derivatives. Key structural analogues include:

Key Structural Differences :

- The 3,4-dimethylphenoxy group in the target compound distinguishes it from analogues with simpler methoxy (e.g., ) or benzyloxy (e.g., ) substituents. This may enhance lipophilicity and target affinity .

Kinase Inhibition

- Merck’s Benzimidazoles/Imidazopyridines (XXXII) : Exhibit PDK1 inhibition with IC₅₀ values of 0.1–100 nM .

- Boehringer Ingelheim Purine Derivatives (XXXIII): PDK1 inhibitors with unspecified IC₅₀ but "good inhibition" noted .

- However, the bulky 3,4-dimethylphenoxy group may reduce potency compared to Merck’s nanomolar-range compounds .

Cytotoxic Activity

- Compound 11b (Pharmaceutics 2024) : GI₅₀ values of 0.7–1.5 µM in chronic myeloid leukemia cell lines .

- Target Compound: No direct cytotoxicity data exists, but its 8-propylamino and hydroxypropyl groups may enhance cellular uptake compared to methyl or styryl substituents in derivatives.

Physicochemical and Electrochemical Properties

- pH-Dependent Oxidation: Similar to aminophylline and theophylline (), the target compound’s oxidation may peak at pH 6–9, affecting its stability and adsorption in physiological conditions .

- Solubility : The hydroxypropyl chain likely improves aqueous solubility compared to fully lipophilic derivatives (e.g., 8-styryl compounds in ) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and structurally confirming this xanthine derivative?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of a brominated xanthine precursor (e.g., 8-bromo-1,3-dimethylxanthine) using propylamine, followed by functionalization at the 7-position with a phenoxypropyl group. Structural confirmation requires ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) to verify substituent connectivity and purity. For example, highlights the use of spectral methods to confirm substituent placement in similar 7,8-disubstituted xanthines .

Q. How can researchers assess the compound’s drug-likeness and physicochemical properties?

- Methodological Answer : Utilize computational tools like Chemicalize.org (based on ChemAxon) to predict parameters such as logP (lipophilicity), polar surface area , and hydrogen-bonding capacity . demonstrates the application of these tools to evaluate drug-like characteristics, including compliance with Lipinski’s Rule of Five for lead compound prioritization .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., phosphodiesterase or adenosine receptor binding) due to structural similarities to known xanthine-based inhibitors. Use cell viability assays (e.g., MTT) to assess cytotoxicity. describes biological evaluation protocols for structurally related purine-2,6-diones, including dose-response studies .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Control standardization : Ensure consistent assay conditions (e.g., pH, temperature, solvent concentration).

- Orthogonal validation : Cross-verify results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based assays).

- Structural dynamics analysis : Perform molecular dynamics simulations to explore conformational flexibility impacting activity. emphasizes experimental reproducibility through rigorous design and data triangulation .

Q. What strategies optimize synthetic yield while minimizing byproducts in the 7- and 8-position functionalization?

- Methodological Answer :

- Stepwise protection/deprotection : Protect the 2-hydroxypropyl group during 8-position amination to prevent side reactions.

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency. provides insights into substituent effects on reaction pathways for similar purine derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4-dimethylphenoxy group?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with modified phenoxy groups (e.g., halogenated, methoxy, or nitro substituents).

- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate substituent electronic properties with biological activity. and provide frameworks for SAR analysis in xanthine derivatives .

Q. What computational approaches are effective for predicting off-target interactions or toxicity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Glide to screen against databases like ChEMBL or PubChem.

- Toxicity prediction : Apply ADMET predictors (e.g., ProTox-II) to identify potential hepatotoxicity or mutagenicity. ’s virtual profiling approach can be adapted for this purpose .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in spectral data between synthesized batches?

- Methodological Answer :

- Batch-to-batch comparison : Re-analyze samples using 2D NMR (COSY, HSQC) to confirm consistency in stereochemistry.

- Impurity profiling : Employ HPLC-MS to identify and quantify byproducts. highlights analytical workflows for purine-dione analogs .

Q. What steps ensure reproducibility in biological assays across labs?

- Methodological Answer :

- Protocol harmonization : Share detailed SOPs for cell lines, reagent sources, and equipment calibration.

- Reference standards : Use a well-characterized positive control (e.g., theophylline for adenosine receptor assays). underscores the role of collaborative validation in multi-institutional studies .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.